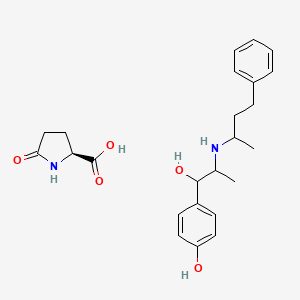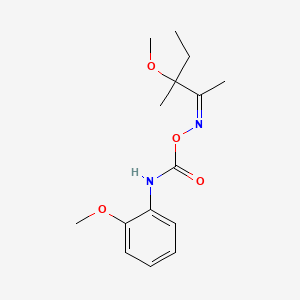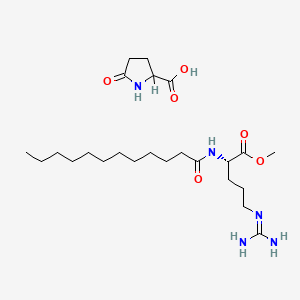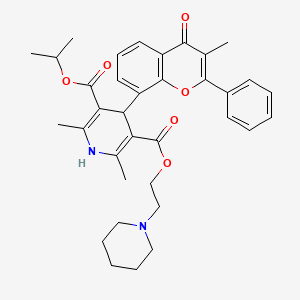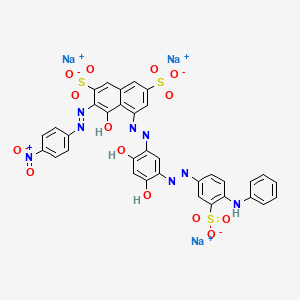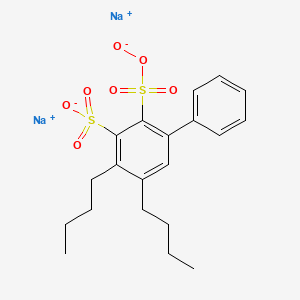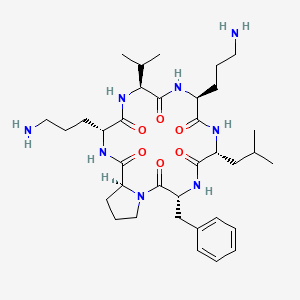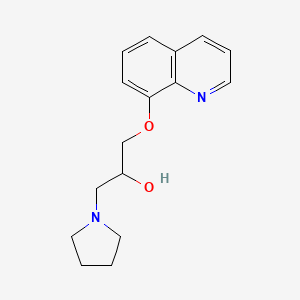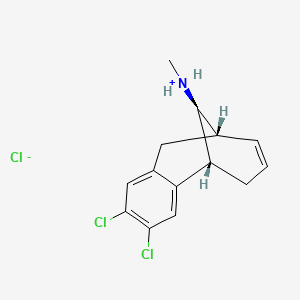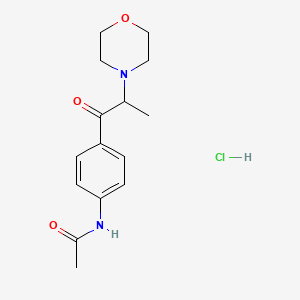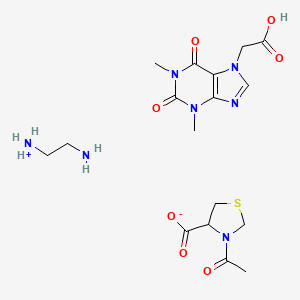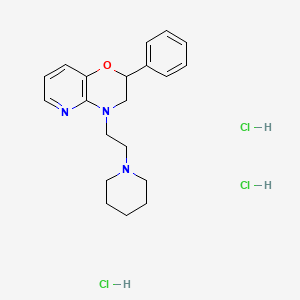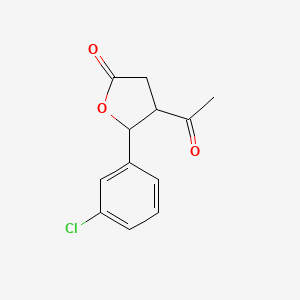
trans-4-Acetyl-5-(m-chlorophenyl)-4,5-dihydro-2(3H)-furanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-4-Acetyl-5-(m-chlorophenyl)-4,5-dihydro-2(3H)-furanone: is an organic compound that belongs to the class of furanones Furanones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-Acetyl-5-(m-chlorophenyl)-4,5-dihydro-2(3H)-furanone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-hydroxy-2(5H)-furanone and m-chlorobenzaldehyde.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using catalysts to facilitate the formation of the furanone ring.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions and the use of efficient catalysts are crucial for maximizing production efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may yield different reduced forms of the compound.
Substitution: The acetyl and chlorophenyl groups can participate in substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
trans-4-Acetyl-5-(m-chlorophenyl)-4,5-dihydro-2(3H)-furanone:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of trans-4-Acetyl-5-(m-chlorophenyl)-4,5-dihydro-2(3H)-furanone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Hydroxy-2(5H)-furanone: A precursor in the synthesis of the target compound.
m-Chlorobenzaldehyde: Another precursor used in the synthesis.
Other Furanones: Compounds with similar furanone rings but different substituents.
Uniqueness
The unique combination of the acetyl and m-chlorophenyl groups in trans-4-Acetyl-5-(m-chlorophenyl)-4,5-dihydro-2(3H)-furanone may confer distinct chemical properties and biological activities, setting it apart from other similar compounds.
属性
CAS 编号 |
83144-14-3 |
|---|---|
分子式 |
C12H11ClO3 |
分子量 |
238.66 g/mol |
IUPAC 名称 |
4-acetyl-5-(3-chlorophenyl)oxolan-2-one |
InChI |
InChI=1S/C12H11ClO3/c1-7(14)10-6-11(15)16-12(10)8-3-2-4-9(13)5-8/h2-5,10,12H,6H2,1H3 |
InChI 键 |
UFQWFCKWCWMPAH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1CC(=O)OC1C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


